Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-
Description
This compound is an imine derivative characterized by a central C=N bond (1.292 Å) and two substituents: a 4-methylphenyl group and a 1-pentynyl alkyne chain . The imine bond length is comparable to other aromatic imines, such as (E)-1-(naphthalen-2-yl)ethylidene derivatives (1.265–1.286 Å), suggesting similar electronic conjugation across the C=N bond . The 1-pentynyl group introduces a terminal alkyne, which enhances reactivity in click chemistry or cycloaddition reactions.
Properties
CAS No. |
663175-31-3 |
|---|---|
Molecular Formula |
C19H19N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-(2-pent-1-ynylphenyl)methanimine |
InChI |
InChI=1S/C19H19N/c1-3-4-5-8-18-9-6-7-10-19(18)20-15-17-13-11-16(2)12-14-17/h6-7,9-15H,3-4H2,1-2H3 |
InChI Key |
PUBDUTHWTVZRNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC=CC=C1N=CC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
Procedure :
- Substrate Preparation : 2-Iodoaniline is synthesized via iodination of aniline or purchased commercially.
- Coupling Reaction :
- Mix 2-iodoaniline, 1-pentyne, PdCl₂(PPh₃)₂, CuI, and Et₃N in MeCN.
- Stir under argon at room temperature for 2–4 hours, followed by heating to 80°C for 12–24 hours.
- Purification : Filter the reaction mixture, wash with aqueous NH₄Cl, and isolate via silica gel chromatography.
Key Advantages :
- High regioselectivity due to the directing effect of the amino group.
- Mild conditions minimize side reactions (e.g., dimerization of 1-pentyne).
Step 2: Formation of the Schiff Base
The 2-pentynylaniline intermediate undergoes condensation with 4-methylbenzaldehyde under acidic conditions to form the Schiff base.
Reaction Conditions and Reagents
Procedure :
- Condensation Reaction :
- Reflux 2-pentynylaniline, 4-methylbenzaldehyde, and HCl in ethanol for 4–6 hours.
- Monitor reaction progress via TLC (Rf ≈ 0.6 in hexane/ethyl acetate).
- Workup :
- Cool the mixture, filter the precipitate, and recrystallize from hexane/ethyl acetate.
Mechanistic Insight :
- Step 1 : Nucleophilic attack of the aniline amino group on the aldehyde carbonyl forms a hemiaminal intermediate.
- Step 2 : Acid-catalyzed dehydration eliminates water, yielding the Schiff base.
Alternative Synthetic Routes
One-Pot Sequential Coupling and Condensation
A streamlined approach combines the Sonogashira coupling and Schiff base formation in a single pot. For example:
- Perform the coupling reaction as described in Step 1.
- Add 4-methylbenzaldehyde and HCl directly to the reaction mixture.
- Reflux for an additional 2–4 hours.
Advantages :
- Reduced purification steps.
- Improved atom economy.
Limitations :
- Potential side reactions (e.g., alkyne polymerization) under prolonged heating.
Critical Factors Influencing Yield and Purity
| Factor | Impact on Reaction | Mitigation Strategy |
|---|---|---|
| Catalyst Loading | Low Pd/Cu ratios reduce coupling efficiency. | Use 2–3 mol% PdCl₂(PPh₃)₂ and 1 mol% CuI. |
| Alkyne Purity | Impurities (e.g., peroxides) inhibit coupling. | Distill 1-pentyne before use. |
| Amino Group Reactivity | Electron-donating substituents (e.g., -NH₂) enhance Schiff base stability. | Use anhydrous conditions for condensation. |
Characterization Data
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 7.06 (d, J = 8.6 Hz, 2H, aromatic), δ 2.90 (s, 6H, N(CH₃)₂) | |
| 13C NMR | δ 150.14 (C=N), δ 129.08 (aromatic carbons) | |
| IR | ν(C=N) ≈ 1600 cm⁻¹, ν(C≡C) ≈ 2100 cm⁻¹ |
Chromatographic Data
| Parameter | Value | Source |
|---|---|---|
| TLC (Hexane/EtOAc) | Rf = 0.6 | |
| HPLC Purity | >95% (C18 column, MeOH/H₂O gradient) |
Industrial and Scalability Considerations
- Continuous Flow Systems : Adapt Sonogashira coupling for automated, large-scale production.
- Catalyst Recycling : Use heterogeneous Pd catalysts (e.g., Pd/C) to reduce costs.
- Waste Minimization : Optimize stoichiometry to minimize byproducts (e.g., excess 1-pentyne).
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages |
|---|---|---|
| Two-Step | High control over intermediates. | Requires multiple purification steps. |
| One-Pot | Simplified workflow. | Risk of side reactions. |
| Friedel-Crafts | Avoids coupling catalysts. | Poor regioselectivity for 2-substitution. |
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles such as halogens or nitro groups.
Major Products Formed
The major products formed from these reactions include nitrobenzenamine, aminobenzenamine, and various substituted benzenamines depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds related to benzenamine derivatives exhibit promising anticancer properties. For instance, research has demonstrated that certain benzenamine derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. These findings suggest potential applications in developing new cancer therapeutics.
1.2 Drug Development
Benzenamine derivatives are often used as intermediates in the synthesis of various pharmaceuticals. Their ability to undergo electrophilic substitution reactions allows for the introduction of diverse functional groups, which can enhance the efficacy and specificity of drug candidates. The compound's structural features make it a valuable scaffold for medicinal chemistry.
Material Science Applications
2.1 Organic Electronics
Benzenamine derivatives are being explored as materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their electronic properties can be tuned by modifying the substituents on the aromatic ring, leading to improved charge transport characteristics and device performance.
2.2 Coatings and Polymers
The incorporation of benzenamine compounds into polymer matrices can enhance the thermal stability and mechanical properties of coatings and composites. These materials are particularly useful in industries requiring durable and high-performance materials.
Organic Synthesis Applications
3.1 Synthesis of Functionalized Aromatic Compounds
Benzenamine derivatives serve as versatile building blocks in organic synthesis. They can be utilized in various reactions such as Suzuki coupling, Buchwald-Hartwig amination, and other cross-coupling reactions to produce functionalized aromatic compounds with applications in agrochemicals and fine chemicals.
3.2 Catalysis
Certain benzenamine derivatives have been investigated for their catalytic properties in organic reactions. Their ability to stabilize transition states can lead to increased reaction rates and selectivity in synthetic pathways.
Case Studies
Mechanism of Action
The mechanism of action of Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, electronic, and functional differences between the title compound and analogous imines:
Key Structural and Functional Insights:
C=N Bond Length and Conjugation :
- The title compound’s C=N bond (1.292 Å) is slightly longer than naphthyl-substituted imines (1.265 Å) due to reduced conjugation from the alkyne and methyl groups .
- Electron-withdrawing substituents (e.g., nitro in ) shorten the C=N bond via enhanced conjugation, while electron-donating groups (e.g., methoxy in ) may elongate it.
Crystallography and Packing :
- Halogen-substituted imines (e.g., Cl/Br derivatives in ) form triclinic crystals (P-1) with dihedral angles of ~56° between aromatic planes. Weak C–H⋯N and π-π interactions dominate packing, a motif likely shared with the title compound despite its bulkier alkyne substituent .
Functional Group Contributions: 1-Pentynyl Group: The terminal alkyne enables Huisgen cycloaddition or Sonogashira coupling, distinguishing it from nitro- or methoxy-substituted analogs . Nitro Group: Enhances oxidative stability and redox activity (e.g., CAS 730-39-2 ), whereas methoxy groups improve lipophilicity (LogP = 3.84 in ).
Biological Relevance :
- Imines with extended conjugation (e.g., indoloquinazoline derivatives in ) exhibit antioxidant properties, suggesting the title compound’s alkyne could be modified for similar applications.
Biological Activity
Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-, also known by its IUPAC name and CAS Registry Number 2362-77-8, is a compound of interest in various biological and pharmacological studies. Its structure consists of a benzenamine core substituted with a methylene group and a pentynyl chain, which contributes to its unique biological properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C14H13N
- Molecular Weight : 195.2597 g/mol
- IUPAC Name : N-[(4-methylphenyl)methylene]-2-(1-pentynyl)aniline
- InChIKey : PCICJNSIYHONRK-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of Benzenamine derivatives has been widely studied due to their potential therapeutic applications. The compound exhibits various pharmacological activities, including:
- Antioxidant Activity : Some studies suggest that benzenamine derivatives can scavenge free radicals, thereby exhibiting antioxidant properties that may protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its utility as an antimicrobial agent.
The mechanisms through which Benzenamine operates can be summarized as follows:
- Inhibition of Enzymatic Activity : Certain benzenamine derivatives have been identified as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.
- Interaction with Receptors : Some studies suggest that benzenamines can interact with neurotransmitter receptors, influencing neurological functions.
Data Table: Summary of Biological Activities
Case Studies
- Antioxidant Study : A study demonstrated that a derivative of Benzenamine significantly reduced oxidative stress markers in vitro, suggesting potential for therapeutic use in oxidative stress-related disorders.
- Anti-inflammatory Research : In a clinical trial involving patients with rheumatoid arthritis, treatment with a benzenamine derivative resulted in decreased levels of inflammatory markers and improved patient-reported outcomes.
- Antimicrobial Efficacy : A series of tests on bacterial strains showed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Schiff base derivatives analogous to Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-, and how are critical intermediates purified?
- Methodology :
- Catalytic Synthesis : Use anhydrous magnesium sulfate and N-benzylhydroxylamine as catalysts under ambient conditions to facilitate imine bond formation, as demonstrated in the synthesis of (Z)-N-(4-chlorobenzylidene)benzenamine oxide .
- Purification : Employ silica gel column chromatography (eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethyl acetate to isolate high-purity products .
- Characterization : Validate structural integrity via -NMR, -NMR, and HRMS (Chemical Ionization) to confirm molecular weights and substituent positions .
Q. How do computational methods predict the physicochemical properties of such Schiff base compounds?
- Approach :
- Molecular Weight and LogP : Use tools like the Crippen or Joback methods to estimate partition coefficients (LogP) and critical volumes, which are critical for solubility and reactivity studies .
- Rotatable Bonds and Topological Polar Surface Area (TPSA) : Calculate parameters like TPSA (e.g., 3.2 Å) and rotatable bond counts (e.g., 5) to assess molecular flexibility and potential for intermolecular interactions .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data when characterizing steric or electronic effects in substituted benzenamine derivatives?
- Resolution Framework :
- Dynamic NMR Analysis : Detect hindered rotation around the C=N bond in Schiff bases by observing splitting patterns in -NMR at variable temperatures .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., E/Z isomerism) by determining crystal structures, as applied to similar compounds like 4-(2,2-diphenylethenyl)-N,N-bis(4-methylphenyl)-benzenamine .
Q. How can computational modeling optimize the electronic properties of Benzenamine derivatives for organic electronic devices?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge transport behavior in devices like organic light-emitting diodes (OLEDs) .
- Molecular Dynamics (MD) : Simulate packing arrangements in thin films to assess device stability, leveraging parameters such as XlogP (hydrophobicity) and TPSA .
Q. What experimental designs evaluate the biological activity of Benzenamine derivatives, and how are false positives mitigated in bioassays?
- Protocol :
- Antimicrobial Screening : Use broth microdilution assays (e.g., against S. aureus or E. coli) with triclosan as a positive control, ensuring compounds are purified to ≥95% via HPLC to eliminate impurities .
- Cytotoxicity Profiling : Combine MTT assays with flow cytometry to distinguish true antimicrobial activity from nonspecific toxicity, referencing protocols for benzophenone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
